6-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
Description
Chemical Structure and Properties The compound “6-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid” (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core fused with an indole moiety and substituted with a 4-methylbenzyl group. Its molecular formula is C₃₀H₂₇N₃O₅S₂, with an average molecular mass of 573.68 g/mol and a monoisotopic mass of 573.14 g/mol . The (5Z) configuration indicates the stereochemistry of the exocyclic double bond between the indole and thiazolidinone rings, which is critical for its biological activity.
Synthesis and Key Features Compound A is synthesized via Knoevenagel condensation between a functionalized indole derivative and a thiazolidinone precursor, followed by alkylation with a 4-methylbenzyl group. Its structural uniqueness lies in the combination of:
A 4-oxo-2-thioxo-thiazolidin-3-yl ring (contributing hydrogen-bonding and electrophilic properties).
A 1-(4-methylbenzyl)-2-oxoindole moiety (imparting aromatic and hydrophobic interactions).
A hexanoic acid tail (enhancing water solubility and membrane permeability).
Properties
IUPAC Name |
6-[(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-16-10-12-17(13-11-16)15-27-19-8-5-4-7-18(19)21(23(27)30)22-24(31)26(25(32)33-22)14-6-2-3-9-20(28)29/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,28,29)/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKFVWDGAKKPX-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indole Moiety
The 1-(4-methylbenzyl)-2-oxoindoline precursor is prepared via N-alkylation of 2-oxoindoline with 4-methylbenzyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide). The reaction proceeds at 80–90°C for 12–16 hours, yielding the substituted indoline intermediate with >85% purity.
Thiazolidinone Ring Construction
The thiazolidinone ring is introduced through a cyclocondensation reaction between the indoline intermediate and thiourea derivatives. For example, reacting 1-(4-methylbenzyl)-2-oxoindoline with dimethyl acetylenedicarboxylate (DMAD) in the presence of thiourea generates the thiazolidin-4-one scaffold. The reaction is stereospecific, favoring the (Z)-configuration due to kinetic control under anhydrous conditions.
Introduction of the Hexanoic Acid Side Chain
The hexanoic acid moiety is incorporated via alkylation or nucleophilic substitution at the thiazolidinone nitrogen.
Alkylation Strategy
A two-step protocol is employed:
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Activation of the Thiazolidinone Nitrogen : Treatment of the thiazolidinone core with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) generates a nucleophilic nitrogen.
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Alkylation with 6-Bromohexanoic Acid : The activated nitrogen reacts with 6-bromohexanoic acid at 60°C for 8–10 hours, yielding the alkylated product. This step requires careful pH control (pH 7–8) to prevent hydrolysis of the thioxo group.
| Reaction Parameter | Optimal Condition |
|---|---|
| Temperature | 60°C |
| Solvent | THF |
| Base | Sodium Hydride |
| Yield | 68–72% |
Multi-Step Synthesis Approaches
A representative synthesis pathway involves four stages:
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Indoline Alkylation : As described in Section 1.1.
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Thiazolidinone Cyclization : Reaction with thiourea and DMAD.
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Side Chain Introduction : Alkylation with 6-bromohexanoic acid.
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Oxidation and Purification : Final oxidation with hydrogen peroxide (3% v/v) ensures the thioxo group’s stability, followed by recrystallization from ethanol-water (7:3).
This method achieves an overall yield of 45–50%, with HPLC purity ≥98%.
Stereochemical Control and (5Z)-Configuration
The (Z)-configuration at the C5 position is critical for biological activity. Key strategies include:
-
Low-Temperature Cyclization : Conducting the thiazolidinone formation at 0–5°C minimizes isomerization.
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Steric Hindrance Utilization : Bulky substituents on the indole nitrogen (e.g., 4-methylbenzyl) favor the (Z)-isomer due to reduced rotational freedom.
Comparative Analysis with Analogous Compounds
The hexanoic acid side chain distinguishes this compound from shorter-chain analogs. For example:
| Compound | Side Chain Length | Yield (%) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | C6 | 50 | 12.5 μM |
| Butanoic Acid Analog | C4 | 62 | 28.4 μM |
| Propanoic Acid Derivative | C3 | 55 | 35.9 μM |
Longer chains enhance solubility and target binding but may reduce synthetic yield due to increased steric demands.
Purification and Characterization
Final purification employs:
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Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1).
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Recrystallization : Ethanol-water mixtures yield crystalline products.
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Spectroscopic Validation :
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
6-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the thiazolidinone ring may produce thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties. The thiazolidinone ring is particularly noted for its ability to inhibit cancer cell proliferation. Research into derivatives of this compound may provide insights into new anticancer agents.
Anti-inflammatory Properties : The presence of the indole structure is associated with anti-inflammatory effects. Investigating the compound's ability to modulate inflammatory pathways could lead to novel treatments for inflammatory diseases.
Antimicrobial Activity : Compounds containing thiazolidinone and indole groups have shown promise as antimicrobial agents. This compound's efficacy against various pathogens could be explored through in vitro and in vivo studies.
Pharmacological Insights
Research indicates that compounds similar to 6-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid may interact with specific biological targets:
Case Studies
- Antitumor Activity Assessment : A study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
- Inflammation Model Testing : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its therapeutic potential in treating inflammatory conditions.
- Antimicrobial Efficacy Trials : Laboratory tests demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its possible application as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring may participate in redox reactions, affecting cellular processes. The hexanoic acid chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Activity
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Physicochemical Properties
Table 2: Molecular Property Comparison
Key Observations :
- The hexanoic acid chain improves aqueous solubility over benzoic acid derivatives (e.g., 5h), as evidenced by lower crystallinity and higher bioavailability predictions .
Antibacterial and Antifungal Activity
Compound A shares a mechanism with its analogues: the thioxothiazolidinone core disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), while the indole moiety intercalates into fungal membranes . However, its 4-methylbenzyl substituent may enhance selectivity for Gram-positive pathogens, as seen in similar derivatives (e.g., MIC reduction by 50% vs. S. aureus compared to non-benzylated compounds) .
HDAC Inhibition Potential
Computational docking studies indicate that the indole-thiazolidinone scaffold binds to the catalytic zinc ion in HDAC8’s active site, a feature conserved across this chemical class .
Computational and Experimental Validation
- Similarity Indexing: Compound A clusters with benzothiazole derivatives (Tanimoto coefficient >0.65) in bioactivity-based hierarchical clustering, correlating with shared protein targets like aminopeptidase N and cathepsin L .
- ADMET Predictions : Compared to ECHEMI 1415603-57-4, Compound A shows improved metabolic stability (CYP3A4 inhibition IC₅₀ > 10 μM) due to reduced steric hindrance from the 4-methylbenzyl group .
Biological Activity
The compound 6-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid represents a novel structure with potential biological activity, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that integrates an indole moiety with a thiazolidinone framework. The presence of both thiazolidine and indole rings is significant, as these structures are known for their diverse biological activities.
Molecular Formula
- C : 24
- H : 28
- N : 2
- O : 4
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 426.56 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds similar to This compound . For example, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluating a series of thiazolidinone derivatives demonstrated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics such as ampicillin and streptomycin. Notably, the compound 5d , structurally related to our target compound, had an MIC ranging from 37.9 to 113.8 μM against Staphylococcus aureus and Listeria monocytogenes .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5d | 37.9–113.8 | S. aureus |
| L. monocytogenes | ||
| Other tested strains |
Anticancer Activity
In addition to antimicrobial properties, compounds containing thiazolidinone and indole frameworks have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors that mediate cellular responses to stress or damage.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Synthesis and Evaluation
The synthesis of This compound has been documented in several studies focusing on the development of hybrid molecules with enhanced biological profiles . The incorporation of the indole moiety is believed to enhance the biological activity due to the established pharmacological properties of indole derivatives.
Computational Studies
Computational docking studies have been employed to predict the binding interactions between this compound and various biological targets. These studies suggest strong affinities for enzymes such as DNA gyrase and MurD, which are critical for bacterial cell wall synthesis .
Q & A
Q. Example Data Conflict :
| Study | Activity (IC₅₀) | Assay System |
|---|---|---|
| Study A | 2.5 μM (Anti-inflammatory) | LPS-stimulated macrophages |
| Study B | >50 μM (No effect) | HEK293 cells |
Resolution : Differences in cell type and inflammatory triggers (e.g., LPS vs. TNF-α) explain variability.
Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
Key SAR findings from analogous thiazolidinones include:
- Thiazolidinone core : The 2-thioxo group enhances enzyme inhibition (e.g., COX-2) compared to 2-oxo derivatives .
- Substituent effects :
- 4-Methylbenzyl (indole) : Increases lipophilicity (logP +0.5), improving membrane permeability .
- Hexanoic acid chain : Longer chains (>C6) reduce solubility but prolong half-life in vivo .
SAR Table : Bioactivity Trends in Analogous Compounds
| Substituent Modification | Biological Impact |
|---|---|
| Electron-withdrawing groups (e.g., -NO₂) | ↑ Antimicrobial activity |
| Bulky aryl groups (e.g., benzyl) | ↓ Solubility, ↑ Cytotoxicity |
| Polar groups (e.g., -OH) | ↑ Anti-inflammatory, ↓ logP |
Advanced: What methodologies are used to study pharmacokinetics and metabolic stability?
Methodological Answer:
- In vitro assays :
- In silico modeling : Predict ADME properties using tools like SwissADME. Key parameters include:
- Topological polar surface area (TPSA) : <90 Ų for oral bioavailability .
- CYP450 inhibition : Screen for interactions using cytochrome P450 isoforms (e.g., CYP3A4) .
Q. Data Example :
| Parameter | Value for Compound |
|---|---|
| logP | 3.8 (Moderate lipophilicity) |
| TPSA | 85 Ų |
| CYP3A4 Inhibition | IC₅₀ = 12 μM (Moderate risk) |
Advanced: How can researchers address low aqueous solubility during formulation development?
Methodological Answer:
- Salt formation : React with sodium or potassium hydroxide to generate carboxylate salts, improving solubility >10-fold .
- Nanoformulation : Use lipid nanoparticles (LNPs) or polymeric micelles (e.g., PLGA) to encapsulate the compound, achieving sustained release .
- Co-solvent systems : Blend with PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility without precipitation .
Q. Stability Data :
| Formulation | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| Free acid | 0.15 | <24 hours |
| Sodium salt | 2.3 | >7 days |
| PLGA nanoparticles | 5.8 (encapsulated) | >30 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
